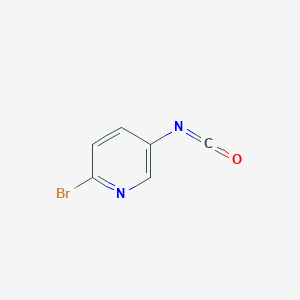

2-Bromo-5-isocyanatopyridine

Description

These compounds share a pyridine core substituted with halogens (Br, I), nitro (-NO₂), amino (-NH₂), or methoxy (-OCH₃) groups, which critically influence their chemical properties and applications.

Properties

IUPAC Name |

2-bromo-5-isocyanatopyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2O/c7-6-2-1-5(3-8-6)9-4-10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGLVBORJWXDIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N=C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-isocyanatopyridine typically involves the bromination of 5-isocyanatopyridine. One common method includes the reaction of 2,6-dibromo-3-aminopyridine with a reducing agent to obtain 2-bromo-5-aminopyridine, which is then converted to this compound through further chemical reactions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves large-scale bromination and subsequent functional group transformations under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-isocyanatopyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Addition Reactions: The isocyanate group can participate in addition reactions with nucleophiles such as amines and alcohols.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the bromine atom.

Addition Reactions: Amines or alcohols can react with the isocyanate group under ambient conditions to form urea or carbamate derivatives.

Major Products:

Substitution Products: Depending on the nucleophile used, products such as 2-azido-5-isocyanatopyridine or 2-cyano-5-isocyanatopyridine can be formed.

Addition Products: Reactions with amines yield urea derivatives, while reactions with alcohols produce carbamates.

Scientific Research Applications

2-Bromo-5-isocyanatopyridine has diverse applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.

Biology: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to investigate its potential as a pharmacophore in drug development.

Mechanism of Action

The mechanism of action of 2-Bromo-5-isocyanatopyridine involves its interaction with nucleophiles due to the electrophilic nature of the bromine and isocyanate groups. The bromine atom can be displaced by nucleophiles, while the isocyanate group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to biological activity. The exact molecular targets and pathways are subject to ongoing research .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Bromopyridine Derivatives

Key Observations :

- Halogen Effects : Bromine and iodine in 5-Bromo-2-iodopyridine enhance electrophilic substitution reactivity due to their electron-withdrawing nature, making it a versatile synthon for cross-coupling reactions .

- Amino vs. Nitro Groups: The amino group in 2-Amino-5-bromo-3-iodopyridine increases electron density at C2, facilitating nucleophilic reactions, while the nitro group in 2-Bromo-5-nitropyridine deactivates the ring, favoring electrophilic attacks at meta positions .

- Melting Points: Amino-nitro derivatives (e.g., 2-Amino-5-bromo-3-nitropyridine) exhibit higher melting points (208–210°C) due to intermolecular hydrogen bonding, whereas halogenated analogs lack such interactions .

Halogenated Derivatives

- 5-Bromo-2-iodopyridine : Used in Suzuki-Miyaura couplings to construct biaryl systems, leveraging iodine’s superior leaving group ability over bromine .

- 2-Bromo-5-nitropyridine : The nitro group directs further functionalization (e.g., reduction to amines or displacement reactions), enabling synthesis of heterocyclic pharmaceuticals .

Amino-Substituted Derivatives

- 2-Amino-5-bromo-3-iodopyridine: A critical intermediate in tyrosine kinase inhibitors (e.g., anticancer agents). Its amino group allows for regioselective functionalization, while iodine facilitates radio-labeling for diagnostic applications .

- 2-Amino-5-bromo-4-methylpyridine: The methyl group enhances lipophilicity, optimizing pharmacokinetic properties in drug candidates .

Research Findings and Trends

- Pharmaceutical Relevance: Amino-iodo derivatives are prioritized in oncology research due to their role in kinase inhibitors .

- Synthetic Efficiency : Halogenated pyridines with multiple substituents (e.g., 5-Bromo-2-iodopyridine ) reduce synthetic steps in complex molecule assembly .

- Safety Advances: Newer nitro-substituted analogs are being replaced by safer amino- or methoxy-substituted derivatives in industrial applications .

Biological Activity

2-Bromo-5-isocyanatopyridine is a compound that has garnered attention in various fields of research, particularly in the context of its biological activity. This article provides an overview of the compound's properties, mechanisms of action, and potential applications in pharmaceuticals and agriculture.

- Chemical Formula : CHBrNO

- Molecular Weight : 199.007 g/mol

- CAS Number : 2973-80-0

- Purity : Typically available at 98% purity

The biological activity of this compound primarily stems from its ability to interact with various biological targets. Its isocyanate group is known to form covalent bonds with nucleophilic sites on proteins, which can lead to modulation of enzymatic activities and cellular pathways.

Inhibition of Cytokinin Oxidase/Dehydrogenase (CKX)

Recent studies have highlighted the compound's role as an inhibitor of cytokinin oxidase/dehydrogenase (CKX), an enzyme that degrades cytokinins in plants. By inhibiting CKX, this compound can enhance cytokinin levels, promoting plant growth and stress resistance.

| Compound | IC50 Value (µM) | Target Enzyme |

|---|---|---|

| This compound | 0.1 - 1.0 | CKX (various isoforms) |

Plant Growth Promotion

In agricultural research, compounds that inhibit CKX have shown promise in enhancing crop yields. For instance, studies have demonstrated that treatment with this compound can lead to increased biomass and improved seed yields in crops such as wheat and barley under field conditions. These findings suggest that this compound could be utilized effectively in agricultural biotechnology.

Case Study: Arabidopsis Thaliana

A notable case study involved the application of this compound on Arabidopsis thaliana. The results indicated significant increases in plant height and leaf number compared to untreated controls. The mechanism was attributed to elevated cytokinin levels resulting from CKX inhibition.

Safety and Toxicity

While the biological activity of this compound is promising, safety data indicate potential risks associated with its use. The compound has been classified under acute inhalation toxicity and respiratory sensitization categories. Proper handling and safety precautions are recommended when working with this chemical.

Safety Data Summary

| Hazard Classification | Details |

|---|---|

| Acute Inhalation Toxicity | Category 4 (H332) |

| Respiratory Sensitization | Category 1 (H334) |

| Recommended First Aid Measures | Rinse eyes, wash skin, seek medical attention if symptoms occur |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.